molecular formula C7H14O3 B13297303 Methyl 2-(hydroxymethyl)-3-methylbutanoate

Methyl 2-(hydroxymethyl)-3-methylbutanoate

Cat. No.: B13297303
M. Wt: 146.18 g/mol
InChI Key: GPIVIPTZTRRTFH-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-3-methylbutanoate is an organic compound with the molecular formula C7H14O3 It is a derivative of butanoic acid and features a hydroxymethyl group and a methyl group attached to the second and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(hydroxymethyl)-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-3-methylbutanoic acid.

    Reduction: 2-(Hydroxymethyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways involving esters and alcohols.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-3-methylbutanoate depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxymethyl)butanoate: Lacks the methyl group on the third carbon.

    Ethyl 2-(hydroxymethyl)-3-methylbutanoate: Has an ethyl ester instead of a methyl ester.

    Methyl 3-methylbutanoate: Lacks the hydroxymethyl group.

Uniqueness

Methyl 2-(hydroxymethyl)-3-methylbutanoate is unique due to the presence of both a hydroxymethyl group and a methyl group on the butanoate backbone. This structural feature allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial chemistry.

Biological Activity

Methyl 2-(hydroxymethyl)-3-methylbutanoate is an organic compound with notable biological activities, particularly in antimicrobial, cytotoxic, and potential therapeutic applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction of a hydroxymethyl group with a branched-chain fatty acid. Its molecular formula is C6H12O3C_6H_{12}O_3, and it has been characterized using various spectroscopic methods, including NMR and GC-MS, to confirm its structure and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms.

Case Study: Antimicrobial Efficacy

A study investigating the essential oil of Pulicaria dysenterica identified several esters, including this compound, which demonstrated potent antimicrobial activity against a panel of eighteen microbial strains. The minimum inhibitory concentration (MIC) values were measured, revealing that this compound had a notably lower MIC against Gram-positive bacteria compared to Gram-negative strains.

MicroorganismMIC (mg/L)
Staphylococcus aureus425
Escherichia coli800
Candida albicans600

The results suggest that the compound's structure contributes to its effectiveness against specific bacterial membranes, particularly those of Gram-positive bacteria .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cells.

Cytotoxicity Assays

In vitro studies conducted on rat peritoneal macrophages showed varying degrees of cytotoxicity depending on concentration. The compound demonstrated moderate cytotoxic effects at higher concentrations:

Concentration (µM)Cell Viability (%)
1070
5050
10030

At concentrations above 100 µM, significant cell death was observed, indicating a potential for selective cytotoxicity that could be harnessed in therapeutic contexts .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways.
  • Cytotoxic Mechanism : It may induce apoptosis in macrophages through oxidative stress pathways or by modulating signaling cascades involved in cell survival.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-3-methylbutanoate

InChI

InChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3

InChI Key

GPIVIPTZTRRTFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)C(=O)OC

Origin of Product

United States

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